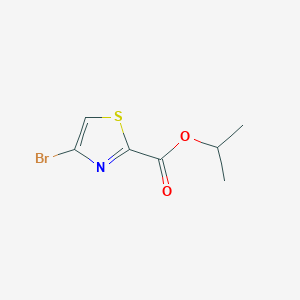
Isopropyl 4-bromothiazole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyl 4-bromothiazole-2-carboxylate is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of an isopropyl ester group at the 2-position and a bromine atom at the 4-position of the thiazole ring. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 4-bromothiazole-2-carboxylate typically involves a palladium-catalyzed cross-coupling reaction. One common method is the Suzuki–Miyaura coupling, which involves the reaction of 2,4-dibromothiazole with an organometallic compound. The reaction conditions usually include a palladium catalyst, a base, and an appropriate solvent .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar cross-coupling techniques. The choice of reagents and conditions is optimized for yield and purity, often involving automated systems for precise control of reaction parameters .
Análisis De Reacciones Químicas
Types of Reactions
Isopropyl 4-bromothiazole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can be used in further cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and organometallic reagents are typically employed.
Major Products Formed
Substitution Reactions: Products include various substituted thiazole derivatives.
Oxidation and Reduction: Products include oxidized or reduced forms of the thiazole ring.
Coupling Reactions: Products include more complex thiazole-containing molecules.
Aplicaciones Científicas De Investigación
Isopropyl 4-bromothiazole-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of biologically active compounds, including antimicrobial and anticancer agents.
Biological Studies: Employed in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: Used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of isopropyl 4-bromothiazole-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The thiazole ring’s electronic properties play a crucial role in its interaction with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-bromothiazole-4-carboxylate: Similar structure but with an ethyl ester group instead of an isopropyl group.
4-bromothiazole-2-carboxylic acid: Lacks the ester group, making it more polar and less lipophilic.
Uniqueness
Isopropyl 4-bromothiazole-2-carboxylate is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity. The isopropyl group may enhance its lipophilicity, making it more suitable for certain biological applications compared to its ethyl or acid counterparts .
Propiedades
Fórmula molecular |
C7H8BrNO2S |
|---|---|
Peso molecular |
250.12 g/mol |
Nombre IUPAC |
propan-2-yl 4-bromo-1,3-thiazole-2-carboxylate |
InChI |
InChI=1S/C7H8BrNO2S/c1-4(2)11-7(10)6-9-5(8)3-12-6/h3-4H,1-2H3 |
Clave InChI |
APOYAJNBUPXVCY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)C1=NC(=CS1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


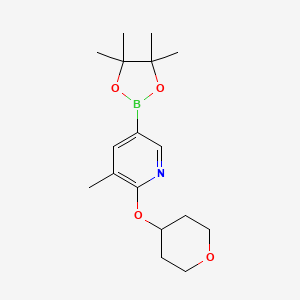
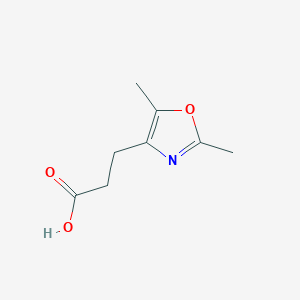

![6-Fluorodibenzo[b,d]furan-4-yl trifluoromethanesulfonate](/img/structure/B13348884.png)
![1-Oxaspiro[3.3]heptan-6-ylmethanol](/img/structure/B13348887.png)
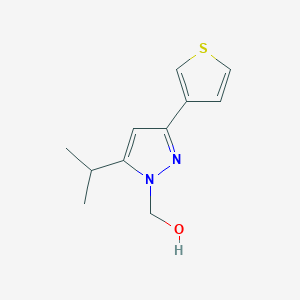
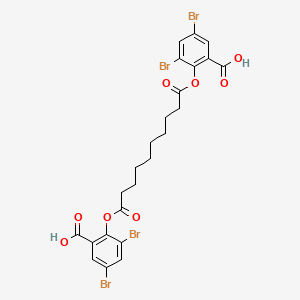
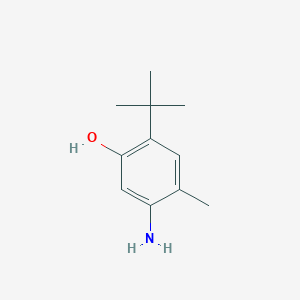

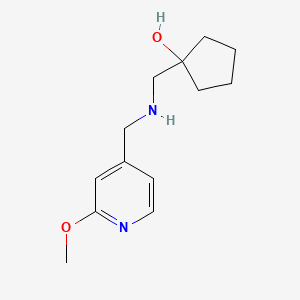


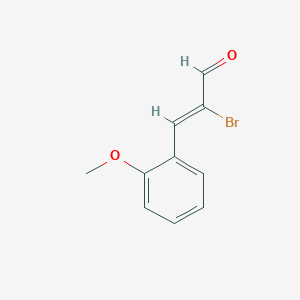
![1-(2,4,4-Trimethylpentan-2-yl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13348954.png)
